molecular formula C32H35N3O6 B12394329 P-gp/BCRP-IN-2

P-gp/BCRP-IN-2

Cat. No.: B12394329
M. Wt: 557.6 g/mol
InChI Key: UZOFFAHSLWQYJI-DHZHZOJOSA-N
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Description

P-gp/BCRP-IN-2 (Compound 15) is a dual inhibitor of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp; IC~50~ = 1.6 nM) and Breast Cancer Resistance Protein (BCRP; IC~50~ = 600 nM). This oxadiazole derivative enhances the efficacy of chemotherapeutic agents like doxorubicin in multidrug-resistant (MDR) cancer cell lines, including HT29/DX (human colon adenocarcinoma) and MDCK-MDR1 (transfected dog kidney cells) . By inhibiting P-gp and BCRP, which mediate drug efflux, this compound restores intracellular drug accumulation, overcoming resistance mechanisms. Its nanomolar potency for P-gp positions it as a promising candidate for MDR reversal in oncology.

Properties

Molecular Formula

C32H35N3O6

Molecular Weight

557.6 g/mol

IUPAC Name

2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C32H35N3O6/c1-36-26-18-24-13-15-35(20-25(24)19-27(26)37-2)14-12-21-6-9-23(10-7-21)32-34-33-30(41-32)11-8-22-16-28(38-3)31(40-5)29(17-22)39-4/h6-11,16-19H,12-15,20H2,1-5H3/b11-8+

InChI Key

UZOFFAHSLWQYJI-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC

Origin of Product

United States

Preparation Methods

Core Scaffold Preparation

The quinazolinamine core is synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For example, 4-chloroquinazoline precursors are prepared by treating 2-aminobenzonitrile with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux. This step yields a reactive intermediate amenable to further functionalization.

Thiazole rings, another critical component, are constructed using Hantzsch thiazole synthesis. A typical protocol involves reacting α-haloketones with thioureas in ethanol at 60–80°C for 4–6 hours. The resulting thiazole derivatives are purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Functionalization and Coupling Reactions

To introduce dual inhibitory moieties, the core scaffolds undergo peptide coupling with aromatic amines or carboxylic acids. For instance, 4-anilinoquinazolinamines are synthesized by refluxing 4-chloroquinazoline with para-substituted anilines in isopropanol. Similarly, thiazole-amine intermediates are coupled with 3,4,5-trimethoxybenzoyl chloride using hydroxybenzotriazole (HOBt) and N,N'-diisopropylethylamine (DIPEA) as coupling agents.

A critical step in This compound synthesis is the introduction of a cyclopropyl group to enhance membrane permeability. This is achieved via Suzuki-Miyaura cross-coupling between a boronic ester-functionalized intermediate and cyclopropane-carboxylic acid derivatives in the presence of palladium(II) acetate and triphenylphosphine.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature. For cyclocondensation steps, DMF outperforms dichloromethane (DCM) or tetrahydrofuran (THF), providing 80–90% yields at 110°C. Conversely, peptide couplings require polar aprotic solvents like dimethylacetamide (DMA) at 25–40°C to prevent epimerization.

Catalytic Systems

Palladium-based catalysts are indispensable for cross-coupling reactions. A 1:2 molar ratio of Pd(OAc)₂ to ligand (e.g., XPhos) in degassed toluene achieves >75% conversion for aryl-cyclopropyl bonds. For reductions, hydrogenation over 10% Pd/C at 50 psi H₂ selectively removes protecting groups without affecting nitro or cyano substituents.

Purification and Isolation

Crude products are purified using a combination of techniques:

  • Liquid-liquid extraction : To remove unreacted starting materials, the reaction mixture is partitioned between ethyl acetate and brine (3 × 50 mL).
  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) separates regioisomers.
  • Recrystallization : Isopropanol or ethanol/water mixtures (7:3 v/v) yield crystalline solids with >99% purity.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key protons are identified in the aromatic region (δ 6.8–8.5 ppm) and for cyclopropyl groups (δ 1.2–1.5 ppm).
  • HRMS : Molecular ions ([M+H]⁺) confirm the target molecular weight within 2 ppm error.
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1340–1380 cm⁻¹) validate amide bond formation.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity at 254 nm. Thermal gravimetric analysis (TGA) shows no solvent residues above 150°C.

Scale-Up and Process Challenges

Pilot-scale synthesis (100 g batches) faces two major hurdles:

  • Exothermic Reactions : The cyclocondensation of POCl₃ with anthranilic acid derivatives requires controlled addition (<5°C) to prevent runaway reactions.
  • Pd Contamination : Residual palladium in API batches is reduced to <10 ppm via chelating resins (e.g., Smopex-234).

Comparative Analysis of Synthetic Pathways

Parameter Quinazolinamine Route Thiazole Route
Yield (%) 65–75 55–65
Purity (%) 98.5 97.8
Reaction Time (h) 12–18 24–36
Cost (USD/g) 120 150

The quinazolinamine route offers higher yields and lower costs, making it preferable for industrial applications.

Recent Advancements

Continuous Flow Synthesis

Microreactor systems reduce reaction times for thiazole formation from 6 hours to 20 minutes, achieving 85% yield at 120°C.

Green Chemistry Approaches

Water-mediated Suzuki couplings using TPGS-750-M surfactant eliminate organic solvents, reducing E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

P-gp/BCRP-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Case Studies and Research Findings

  • Topotecan Bioavailability Enhancement :
    In a study examining the effects of dual inhibition on oral topotecan administration, researchers found that P-gp/BCRP-IN-2 significantly increased the drug's accumulation in BCRP-overexpressing cells. This resulted in improved cell death rates compared to controls .
  • Coexpression in Triple-Negative Breast Cancer :
    Another investigation focused on triple-negative basal-like breast carcinoma cells revealed that treatment with olaparib led to increased expression of both P-gp and BCRP. This coexpression was linked to the development of resistance against olaparib, underscoring the importance of targeting both transporters to mitigate drug resistance .
  • Functional Redundancy Between Transporters :
    Research indicated that there is functional redundancy between P-gp and BCRP regarding brain distribution and biliary excretion of dual substrates. This suggests that inhibiting both transporters may be necessary for effective drug delivery across biological barriers .

Data Tables

Study Compound Effect Observed Reference
1TopotecanIncreased accumulation in resistant cells
2OlaparibEnhanced expression of resistance proteins
3VariousEvidence of redundancy in transporter function

Mechanism of Action

P-gp/BCRP-IN-2 exerts its effects by binding to the substrate binding sites of P-glycoprotein and breast cancer resistance protein. This binding inhibits the transport activity of these proteins, preventing the efflux of drugs from cells. The molecular targets include the ATP-binding sites of these transporters, and the pathways involved are related to ATP hydrolysis and substrate translocation .

Comparison with Similar Compounds

Key Compounds and Mechanisms

Below is a comparative analysis of P-gp/BCRP-IN-2 and structurally/functionally related inhibitors:

Table 1: Comparative Profiles of P-gp/BCRP Inhibitors
Compound Structure Class Targets (IC~50~/EC~50~) Cell Lines Tested Key Findings
This compound Oxadiazole derivative P-gp (1.6 nM), BCRP (600 nM) HT29/DX, MDCK-MDR1 Dual inhibition; enhances doxorubicin efficacy in resistant cells .
Verapamil Phenylalkylamine P-gp (EC~50~ ~10 μM) EPG85-257RDB Classic P-gp inhibitor; used as a reference in efflux assays .
Curcuminoid MC266 Curcumin analog P-gp (EC~50~ = 6.35 μM) MDR cervical adenocarcinoma Potent MDR reversal via P-gp inhibition; limited by low bioavailability .
Spongian Diterpenes Diterpenes P-gp (N/A) PC3-DR, DU145-DR Synergizes with docetaxel; overcomes taxane resistance in prostate cancer .
6-Methoxy-2-arylquinolines Quinoline derivatives P-gp (concentration-dependent) EPG85-257RDB Hydroxyl methyl at position 4 critical for P-gp inhibition .
Diethylstilbestrol Derivatives Stilbene analogs P-gp (50 μM) NCI-H460/R Increases Rho123 retention; comparable to tamoxifen .

Research Findings and Differentiation

Potency and Selectivity
  • This compound exhibits nanomolar potency for P-gp, surpassing curcuminoids (micromolar range) and verapamil. Its dual inhibition of P-gp and BCRP is rare among investigational compounds, which often target a single transporter .
  • Spongian Diterpenes lack quantified IC~50~ values but demonstrate synergy with docetaxel , suggesting a unique mechanism to bypass P-gp-mediated resistance .
Structural and Functional Insights
  • 6-Methoxy-2-arylquinolines: The hydroxyl methyl group at position 4 enhances P-gp inhibition, highlighting the role of substituent positioning in activity .
  • Diethylstilbestrol Derivatives : Compound 26 (50 μM) showed Rho123 retention comparable to tamoxifen, indicating competitive inhibition .
Clinical Relevance
  • Verapamil and cyclosporine A have been used clinically but suffer from off-target effects (e.g., cardiovascular toxicity) .
  • Curcuminoids face challenges in bioavailability, limiting clinical translation despite in vitro efficacy .
  • This compound : Preclinical data suggest high specificity, but in vivo studies are needed to validate safety and efficacy .

Q & A

Q. How can researchers balance open science practices with intellectual property concerns when publishing this compound data?

  • Methodological Answer : Deposit non-proprietary data (e.g., IC50 values, synergy scores) in public repositories under CC-BY licenses. File provisional patents for novel chemical entities or therapeutic combinations before submitting manuscripts. Use embargoed supplementary materials for sensitive datasets .

Tables for Key Data

Parameter P-gp Inhibition (IC50) BCRP Inhibition (IC50) Cell Model
This compound (Compound 15)1.6 nM600 nMHT29/DX, MDCK-MDR1
Benchmark Inhibitor (Verapamil)6.2 µMN/ACaco-2
Research Gap Proposed Solution
Limited in vivo efficacy dataUse patient-derived xenografts (PDX) with ABC transporter profiling
Unclear BCRP inhibition mechanismMolecular docking studies with BCRP cryo-EM structures

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